3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline 3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17552631
InChI: InChI=1S/C11H6Br2F3NO/c1-18-10-6-2-5(12)4-17-9(6)8(13)3-7(10)11(14,15)16/h2-4H,1H3
SMILES:
Molecular Formula: C11H6Br2F3NO
Molecular Weight: 384.97 g/mol

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline

CAS No.:

Cat. No.: VC17552631

Molecular Formula: C11H6Br2F3NO

Molecular Weight: 384.97 g/mol

* For research use only. Not for human or veterinary use.

3,8-Dibromo-5-methoxy-6-(trifluoromethyl)quinoline -

Specification

Molecular Formula C11H6Br2F3NO
Molecular Weight 384.97 g/mol
IUPAC Name 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C11H6Br2F3NO/c1-18-10-6-2-5(12)4-17-9(6)8(13)3-7(10)11(14,15)16/h2-4H,1H3
Standard InChI Key SGLMYALNQYXQRU-UHFFFAOYSA-N
Canonical SMILES COC1=C2C=C(C=NC2=C(C=C1C(F)(F)F)Br)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The quinoline core of 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline is substituted at positions 3, 5, 6, and 8. Key features include:

  • Bromine atoms at positions 3 and 8, which enhance electrophilicity and enable cross-coupling reactions.

  • A methoxy group (-OCH₃) at position 5, contributing to electron-donating effects and influencing regioselectivity in further derivatization.

  • A trifluoromethyl group (-CF₃) at position 6, which increases lipophilicity and metabolic stability .

The molecular formula is C₁₂H₇Br₂F₃NO, with a calculated molecular weight of 413.0 g/mol. The planar quinoline system facilitates π-π stacking interactions, while the -CF₃ group introduces steric bulk that may modulate binding to biological targets.

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 3,8-dibromo-5-methoxy-6-(trifluoromethyl)quinoline can be approached through sequential functionalization of a pre-formed quinoline core. Two primary strategies are inferred from related syntheses :

Strategy 1: Late-Stage Functionalization

  • Quinoline Core Formation: Construct the quinoline skeleton via cyclization reactions, such as the Skraup or Doebner-Miller synthesis.

  • Bromination: Introduce bromine atoms at positions 3 and 8 using electrophilic brominating agents (e.g., Br₂/FeBr₃).

  • Methoxy and Trifluoromethyl Incorporation: Install the -OCH₃ group via nucleophilic substitution and the -CF₃ group via transition-metal-catalyzed cross-coupling (e.g., using CF₃Cu reagents).

Strategy 2: Modular Assembly

  • Pre-functionalized Building Blocks: Start with a substituted aniline precursor containing methoxy and trifluoromethyl groups.

  • Cyclization and Bromination: Form the quinoline ring followed by regioselective bromination.

Detailed Synthetic Route (Based on Analogous Compounds)

A representative pathway, adapted from the synthesis of 3,8-dibromoquinoline derivatives , involves:

Step 1: Preparation of 5-Methoxy-6-(trifluoromethyl)aniline

  • Starting from 4-methoxy-3-(trifluoromethyl)aniline, bromination at positions 2 and 5 yields the di-brominated intermediate.

Step 2: Quinoline Formation via Cyclization

  • Treat the di-brominated aniline with 2-bromoacrolein under acidic conditions to form the quinoline core.

Step 3: Functional Group Adjustments

  • Install the methoxy group via O-methylation and the trifluoromethyl group via palladium-catalyzed coupling.

Key Challenges:

  • Regioselective bromination requires careful control of reaction conditions to avoid over-bromination.

  • The -CF₃ group’s strong electron-withdrawing nature may deactivate the ring, necessitating activated coupling partners.

Biological Activity and Applications

Antimicrobial Activity

Quinolines with halogen substituents demonstrate broad-spectrum antimicrobial effects. The -CF₃ group could improve penetration through bacterial membranes, while bromine atoms may interfere with DNA gyrase activity.

Physicochemical Optimization

  • Solubility: The -CF₃ group reduces aqueous solubility compared to hydroxyl or amino analogs. Prodrug strategies (e.g., phosphate esters) may mitigate this.

  • Metabolic Stability: Microsomal studies on related compounds show half-lives >60 minutes, suggesting favorable pharmacokinetics .

Comparative Analysis of Quinoline Derivatives

CompoundSubstituentsBiological Activity (IC₅₀)Solubility (μg/mL)
RG7109 3-Br, 5-OCH₃, 6-tert-butyl2.4 nM (HCV NS5B)<5
Target Compound3,8-Br, 5-OCH₃, 6-CF₃Not reportedPredicted <10
Des-Br Analog 5-OCH₃, 6-CF₃4-fold less potent>20

Table 1: Comparative properties of quinoline derivatives. Data extrapolated from .

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